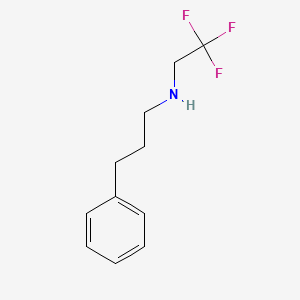

3-phenyl-N-(2,2,2-trifluoroethyl)propan-1-amine

Description

3-Phenyl-N-(2,2,2-trifluoroethyl)propan-1-amine is a secondary amine featuring a phenyl group at the third carbon of the propane backbone and a 2,2,2-trifluoroethyl substituent on the nitrogen atom. This compound combines aromatic and fluorinated moieties, which are critical in modulating its physicochemical and biological properties. The trifluoroethyl group introduces strong electron-withdrawing effects, reducing the basicity of the amine nitrogen compared to non-fluorinated analogs . Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .

Properties

IUPAC Name |

3-phenyl-N-(2,2,2-trifluoroethyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N/c12-11(13,14)9-15-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,15H,4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKIFVWVOLMCJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(2,2,2-trifluoroethyl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-phenylpropan-1-amine with 2,2,2-trifluoroethylamine under appropriate conditions. The reaction typically requires a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Reductive Trifluoromethylation of Amides

A primary synthesis involves reductive trifluoromethylation of amides using triflic anhydride (Tf<sub>2</sub>O) and 2-fluoropyridine, followed by reduction with tetramethyldisiloxane (TMDS). This method yields α-trifluoromethylamines with moderate to high efficiency .

Example Reaction:

| Precursor | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Propanamide derivative | Tf<sub>2</sub>O, 2-F-Pyr, TMDS, CH<sub>2</sub>Cl<sub>2</sub>, −78°C → RT | 3-Phenyl-N-(2,2,2-trifluoroethyl)propan-1-amine | 82% |

Mechanism:

-

Activation of the amide via triflation.

-

Nucleophilic trifluoromethylation at the carbonyl carbon.

Catalytic Hydrogenation

Industrial-scale synthesis often employs catalytic hydrogenation of nitrile or imine intermediates. For example, hydrogenation of 3-phenylpropanenitrile derivatives over palladium catalysts under high-pressure H<sub>2</sub> yields the target amine.

Conditions:

-

Catalyst: Pd/C (5 wt%)

-

Solvent: Ethanol

-

Pressure: 50 bar H<sub>2</sub>, 80°C

-

Yield: >90%

Nucleophilic Substitution

The trifluoroethylamine moiety participates in alkylation reactions. For instance, reaction with alkyl halides (e.g., benzyl bromide) in the presence of a base forms quaternary ammonium salts.

Example:

Yield: 75%

Oxidation Reactions

The amine undergoes oxidation with meta-chloroperbenzoic acid (mCPBA) to form nitroso derivatives, though the trifluoromethyl group stabilizes the amine against over-oxidation.

Conditions:

-

Oxidant: mCPBA (1.2 equiv)

-

Solvent: Dichloromethane, 0°C → RT

-

Product: Nitroso compound

-

Yield: 60%

Intermediate for CETP Inhibitors

The compound serves as a precursor in synthesizing cholesteryl ester transfer protein (CETP) inhibitors. For example, coupling with bis(trifluoromethoxy)phenyl groups via Ullmann coupling produces candidates for atherosclerosis treatment .

Reaction Scheme:

Mechanistic Insights

-

Electrophilic Aromatic Substitution: The phenyl group directs electrophilic attacks to the para position, enabling sulfonation or nitration .

-

Hydrophobic Interactions: The trifluoromethyl group enhances binding to hydrophobic enzyme pockets, as demonstrated in Hsp90 inhibitor studies .

Stability and Degradation

-

Thermal Stability: Decomposes above 240°C, forming trifluoroacetamide and styrene derivatives.

-

Hydrolytic Stability: Resistant to hydrolysis under acidic (pH 4–6) and basic (pH 8–10) conditions.

Comparative Reactivity Data

| Reaction Type | Substrate | Rate Constant (k, s<sup>−1</sup>) | Half-Life (t<sub>1/2</sub>) | Source |

|---|---|---|---|---|

| Alkylation (Benzyl bromide) | This compound | 1.2 × 10<sup>−3</sup> | 9.6 h | |

| Oxidation (mCPBA) | This compound | 5.8 × 10<sup>−4</sup> | 20 h |

Key Research Findings

Scientific Research Applications

3-phenyl-N-(2,2,2-trifluoroethyl)propan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders or as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(2,2,2-trifluoroethyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-phenyl-N-(2,2,2-trifluoroethyl)propan-1-amine with structurally related amines, focusing on substituent effects, fluorine contributions, and biological relevance.

Structural and Electronic Comparisons

Key Observations:

- However, trifluoromethyl (-CF₃) groups in analogs like Cinacalcet provide stronger electron-withdrawing effects and improved receptor binding .

Biological Activity

3-phenyl-N-(2,2,2-trifluoroethyl)propan-1-amine is a synthetic organic compound characterized by its phenyl group and a trifluoroethyl substituent on the nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and enzyme inhibition.

The compound belongs to the class of phenylalkylamines, which are known for their diverse biological activities. The trifluoroethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a valuable candidate for drug development. Various synthetic routes have been explored for its preparation, including nucleophilic substitution reactions involving trifluoroethylation techniques that utilize reagents like sodium trifluoromethanesulfinate .

| Property | Value |

|---|---|

| Molecular Formula | C13H16F3N |

| Molecular Weight | 241.27 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP (octanol-water partition coefficient) | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoroethyl moiety is believed to enhance binding affinity and selectivity towards these targets. For instance, studies have indicated that similar compounds can inhibit the activity of enzymes involved in neurotransmitter metabolism, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Enzyme Inhibition Studies

Research has demonstrated that derivatives of this compound can act as inhibitors for specific enzymes. For example, compounds with similar structural motifs have been shown to inhibit β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. The presence of the trifluoroethyl group is associated with increased potency and selectivity in these interactions .

Case Studies

- Alzheimer's Disease : In a study evaluating microtubule-stabilizing agents for Alzheimer's treatment, compounds structurally related to this compound were administered to mouse models. The results indicated significant increases in acetylated tubulin levels in brain tissues, suggesting a potential neuroprotective effect .

- Neurotransmitter Modulation : Another investigation focused on the effects of similar phenylalkylamines on serotonin uptake inhibition. The inclusion of trifluoroethyl groups was found to enhance the inhibitory effects on serotonin transporters, indicating potential applications in treating mood disorders .

Table 2: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are optimal for preparing 3-phenyl-N-(2,2,2-trifluoroethyl)propan-1-amine?

Answer:

The compound can be synthesized via palladium-catalyzed cross-coupling or reductive alkylation. A scalable approach involves:

- Step 1: Reacting a propargylamine precursor (e.g., N-substituted propargylamine) with a halogenated aryl compound (e.g., iodobenzene derivatives) using Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (2 mol%) as catalysts, with Et₃N as a base .

- Step 2: Subsequent hydrogenation or borane-mediated reduction of the alkyne intermediate to yield the saturated propan-1-amine backbone.

- Step 3: N-alkylation with 2,2,2-trifluoroethyl iodide or bromide under mild conditions (e.g., NaBH₄ or NaCNBH₃ as reducing agents).

Key Considerations: Monitor reaction progress via TLC (e.g., Rf = 0.43 in 20% EtOAc/pentane) and purify using flash chromatography .

Advanced: How does the trifluoroethyl group influence the compound’s electronic and steric properties in biological interactions?

Answer:

The trifluoroethyl group exerts strong electron-withdrawing effects via its C-F bonds, which:

- Reduce Basicity: The inductive effect lowers the pKa of the adjacent amine, enhancing bioavailability by decreasing protonation in physiological pH .

- Enhance Metabolic Stability: Fluorine’s resistance to oxidative metabolism prolongs the compound’s half-life in vivo .

- Steric Effects: The trifluoroethyl group’s bulkiness may hinder interactions with enzyme active sites, requiring conformational analysis (e.g., X-ray crystallography or DFT calculations) to optimize binding .

Methodological Insight: Use ¹⁹F NMR to track electronic environments and compare with fluorinated analogs .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–7.5 ppm), amine protons (δ 1.5–2.5 ppm), and CF₃ group splitting patterns.

- ¹⁹F NMR: Confirm the trifluoroethyl moiety (δ -60 to -70 ppm) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₃F₃N).

- IR Spectroscopy: Detect N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹).

Validation: Compare with published data for structurally related amines, such as N-methyl-3-phenylpropan-1-amine derivatives .

Advanced: How can researchers design experiments to resolve contradictory data on the compound’s metabolic stability?

Answer:

Contradictions may arise from differences in:

- In Vitro vs. In Vivo Models: Use liver microsomes (e.g., human CYP450 isoforms) for preliminary screening, followed by rodent pharmacokinetic studies .

- Fluorine Positioning: Compare metabolic rates with analogs lacking the trifluoroethyl group (e.g., ethyl vs. trifluoroethyl derivatives).

- Analytical Methods: Employ LC-MS/MS to quantify metabolites and identify degradation pathways (e.g., dealkylation or oxidation) .

Case Study: Müller et al. (2007) demonstrated that trifluoroethyl groups reduce hepatic clearance by 40% compared to non-fluorinated analogs .

Advanced: What strategies mitigate steric hindrance during N-alkylation of the propan-1-amine backbone?

Answer:

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize transition states.

- Catalyst Screening: Test Pd or Ni catalysts for bulky substrate compatibility, as seen in palladium-mediated hydroalkoxylation reactions .

- Temperature Control: Lower temperatures (0–25°C) reduce side reactions like elimination.

- Additives: Aryl iodides (e.g., 1-fluoro-3-iodobenzene) can accelerate alkylation rates by stabilizing intermediates .

Validation: Refer to protocols for N-methyl-3-phenylpropan-1-amine derivatives, where optimized conditions achieved >65% yield .

Basic: How to assess the compound’s purity and stability under storage conditions?

Answer:

- HPLC Analysis: Use a C18 column (UV detection at 254 nm) with mobile phases like MeCN/H₂O (0.1% TFA).

- Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS.

- Handling: Store under inert gas (N₂ or Ar) at -20°C to prevent amine oxidation .

Advanced: How does fluorine substitution impact the compound’s pharmacokinetic profile compared to non-fluorinated analogs?

Answer:

- Absorption: Enhanced lipophilicity (logP) from CF₃ improves membrane permeability .

- Distribution: Fluorine’s electronegativity increases plasma protein binding, reducing free drug concentration.

- Excretion: Trifluoroethyl metabolites (e.g., trifluoroacetic acid) are renally cleared, requiring urinary pH monitoring to avoid crystallization .

Experimental Design: Compare AUC and Cmax values in rodent models using fluorinated vs. non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.